molecular formula C24H14Cl3NO3 B12465909 2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12465909
M. Wt: 470.7 g/mol
InChI Key: QDOPZMVMRVCRNU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline core substituted with chlorophenyl groups, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes: The compound can be synthesized through the esterification of 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid with 2-(4-chlorophenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered oxidation states.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted quinoline derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol.

    Major Products: The major products formed from these reactions include oxidized quinoline derivatives, reduced alcohols, and substituted quinoline compounds.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for drug discovery.

    Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are influenced by the compound’s binding to its targets.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate can be compared with similar compounds such as:

    Pentyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate: This compound has a similar quinoline core but differs in the ester group, which affects its reactivity and applications.

    8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid: This compound lacks the 2-(4-chlorophenyl)-2-oxoethyl group, making it less complex but still useful in chemical synthesis.

    2-(4-Chlorophenyl)-2-oxoethyl 8-chloroquinoline-4-carboxylate: This compound is similar but lacks one of the chlorophenyl groups, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H14Cl3NO3

Molecular Weight

470.7 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H14Cl3NO3/c25-16-8-4-14(5-9-16)21-12-19(18-2-1-3-20(27)23(18)28-21)24(30)31-13-22(29)15-6-10-17(26)11-7-15/h1-12H,13H2

InChI Key

QDOPZMVMRVCRNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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